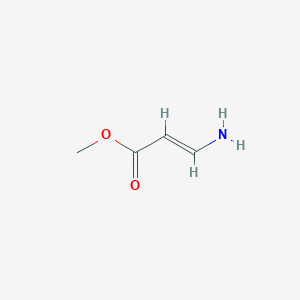

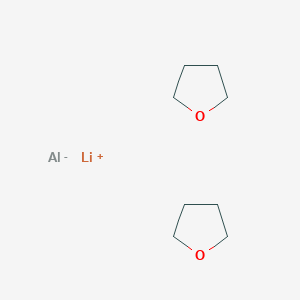

![molecular formula C₁₀H₁₇BrO₂ B1141910 2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran CAS No. 78437-07-7](/img/structure/B1141910.png)

2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyran derivatives often involves multicomponent reactions, allowing for the efficient assembly of complex structures from simpler precursors. One approach to synthesizing substituted benzo[b]pyrans involves a one-step synthesis through the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating the versatility of pyran synthesis strategies (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular and crystal structures of pyran derivatives can be elucidated using techniques such as X-ray diffraction. This method provides detailed insights into the arrangement of atoms within the molecule and their spatial configuration, essential for understanding the compound's reactivity and interaction with other molecules. For example, the structure of a specific substituted benzo[b]pyran was established by X-ray diffraction analysis, highlighting the importance of structural analysis in the study of pyrans (Shestopalov et al., 2003).

Chemical Reactions and Properties

Pyrans undergo various chemical reactions, reflecting their chemical properties. Reactions such as photochemical color changes and electrocyclic reactions have been observed in pyran derivatives, indicating their potential for applications in materials science and as molecular switches (Mori & Maeda, 1991). Additionally, the reactivity of pyrans with iodine and their ability to form complexes with metals such as Ru(II), Cu(I), and Hg(II) have been documented, further underscoring the versatility of these compounds in chemical synthesis and coordination chemistry (Singh et al., 2001).

Aplicaciones Científicas De Investigación

Recent Advances in Organic Synthesis

- Tetrahydrobenzo[b]pyrans Synthesis : Tetrahydrobenzo[b]pyrans are synthesized using organocatalysts in a three-component condensation process, highlighting the importance of these compounds in organic chemistry and pharmacology due to their presence in many natural products and drugs (Kiyani, 2018).

- Hybrid Catalysts in Pyranopyrimidines Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts indicates their broad synthetic applications and potential in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

- Biological Activities of Pyrans and Pyrazoles : Morpholine and pyrans derivatives exhibit a wide range of pharmacological activities, underscoring their significance in the development of new therapeutic agents (Asif & Imran, 2019).

- Antioxidant Potential of Chromones : Chromones, related to the pyran class, have been identified for their antioxidant properties, which are crucial in preventing or inhibiting cell impairment leading to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Propiedades

IUPAC Name |

2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h5,10H,2-4,6-8H2,1H3/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCLRAYMQAYLAJ-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1CCCCO1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1CCCCO1)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

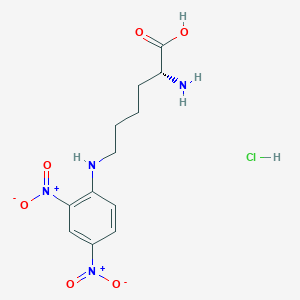

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)